2-[(5-chloro-2-nitrophenyl)thio]pyridine
CAS No.:
Cat. No.: VC11024576
Molecular Formula: C11H7ClN2O2S
Molecular Weight: 266.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClN2O2S |
|---|---|
| Molecular Weight | 266.70 g/mol |
| IUPAC Name | 2-(5-chloro-2-nitrophenyl)sulfanylpyridine |
| Standard InChI | InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H |
| Standard InChI Key | XAWKZRRPMSQLRO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Introduction
Key Findings
2-[(5-Chloro-2-nitrophenyl)thio]pyridine is a heterocyclic compound featuring a pyridine ring connected to a substituted phenyl group via a thioether linkage. While direct data on this specific compound is limited in the provided sources, insights from structurally analogous molecules—such as 2-(2-chloro-5-nitrophenyl)pyridine and 2-chloro-5-nitropyridine —shed light on its potential synthesis routes, physicochemical properties, and applications. This report synthesizes available evidence to construct a detailed profile of the compound, emphasizing its chemical behavior, synthetic pathways, and safety considerations.
Structural and Molecular Characteristics
Molecular Architecture
2-[(5-Chloro-2-nitrophenyl)thio]pyridine consists of a pyridine ring (C5H4N) bonded to a phenyl group (C6H4) through a sulfur atom. The phenyl group is substituted with a chlorine atom at the 5-position and a nitro group (-NO2) at the 2-position. This arrangement introduces significant electron-withdrawing effects, influencing reactivity and stability.
Molecular Formula and Weight
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Molecular Formula: C11H7ClN2O2S
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Molecular Weight: 282.71 g/mol (calculated).
Key Functional Groups
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Thioether (-S-): Enhances lipophilicity and potential for nucleophilic substitution.
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Nitro Group (-NO2): Imparts strong electron-withdrawing character, directing electrophilic substitution reactions.
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Chlorine Atom (-Cl): Contributes to steric and electronic effects, affecting solubility and reactivity .
Synthetic Pathways and Optimization
Cross-Coupling Strategies
While no direct synthesis of 2-[(5-chloro-2-nitrophenyl)thio]pyridine is documented, analogous methods for 2-(2-chloro-5-nitrophenyl)pyridine suggest feasible routes:
Step 1: Formation of the Thioether Bond
A nucleophilic aromatic substitution (SNAr) reaction between 2-mercaptopyridine and 5-chloro-2-nitrochlorobenzene could form the thioether linkage. This step may require a base (e.g., K2CO3) and polar aprotic solvents (e.g., DMF) to deprotonate the thiol and facilitate displacement .
Reaction Conditions:
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Temperature: 80–100°C
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Time: 12–24 hours
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Yield: ~60–75% (estimated based on similar SNAr reactions).
Step 2: Nitration and Chlorination
If pre-functionalized starting materials are unavailable, nitration and chlorination steps may precede thioether formation. For example, nitration of 2-chlorophenylpyridine derivatives using mixed acid (H2SO4/HNO3) has been reported , though regioselectivity must be carefully controlled.
Physicochemical Properties
Predicted Properties
While experimental data for 2-[(5-chloro-2-nitrophenyl)thio]pyridine is absent, properties can be extrapolated from related compounds:
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1530 cm⁻¹ (NO2 asymmetric stretch), 1350 cm⁻¹ (NO2 symmetric stretch), and 690 cm⁻¹ (C-S stretch).
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NMR (¹H): Pyridine protons (δ 8.5–9.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and NO2/Cl-induced deshielding .
Applications in Pharmaceutical and Material Science
Role as a Synthetic Intermediate
Compounds with nitro and thioether functionalities are pivotal in drug discovery. For instance, 2-(2-chloro-5-nitrophenyl)pyridine is an intermediate in the synthesis of GDC-0449 (Vismodegib), a hedgehog pathway inhibitor . Similarly, 2-[(5-chloro-2-nitrophenyl)thio]pyridine could serve as a precursor for:
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Anticancer Agents: Via reduction of the nitro group to an amine and subsequent derivatization.
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Antimicrobials: Thioether linkages enhance membrane permeability .
Material Science Applications
Nitroaryl-thioether compounds are explored in:
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Organic Electronics: As electron-deficient moieties in charge-transfer complexes.
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Coordination Chemistry: Ligands for transition metal catalysts .
Future Research Directions
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Synthetic Optimization: Exploring catalytic systems (e.g., palladium catalysts) to improve thioether bond formation efficiency.
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Biological Screening: Evaluating the compound’s bioactivity in cancer cell lines or microbial assays.
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Computational Studies: DFT calculations to predict reactivity and regioselectivity in further derivatization.
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